molecular formula C22H22N4O3 B11397779 Propyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Propyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate

Cat. No.: B11397779
M. Wt: 390.4 g/mol
InChI Key: RSQZBOLDCNMKNR-UHFFFAOYSA-N
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Description

Propyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is a complex organic compound that features a unique combination of functional groups, including an amino group, a benzodiazole ring, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by reacting o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Pyrrole Ring Formation: The pyrrole ring is formed by the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.

    Coupling of Benzodiazole and Pyrrole Rings: The benzodiazole and pyrrole rings are coupled through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.

    Esterification: The final step involves the esterification of the resulting compound with propyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the pyrrole ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Propyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Propyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: The compound may inhibit the synthesis of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share structural similarities with the benzodiazole ring.

    Pyrazole Derivatives: Compounds such as 3-(5-amino-1H-pyrazol-4-yl)propanamides have similar heterocyclic structures.

Uniqueness

Propyl 3-[5-amino-4-(6-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is unique due to its combination of a benzodiazole ring and a pyrrole ring, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

propyl 3-[3-hydroxy-5-imino-4-(6-methyl-1H-benzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C22H22N4O3/c1-3-9-29-22(28)14-5-4-6-15(11-14)26-12-18(27)19(20(26)23)21-24-16-8-7-13(2)10-17(16)25-21/h4-8,10-11,23,27H,3,9,12H2,1-2H3,(H,24,25)

InChI Key

RSQZBOLDCNMKNR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=C(N3)C=C(C=C4)C)O

Origin of Product

United States

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